Benzonitrile, 4-(3-ethynylbenzoyl)-
Description
Benzonitrile, 4-(3-ethynylbenzoyl)-, is a benzonitrile derivative featuring a 3-ethynyl-substituted benzoyl group at the para position of the aromatic ring. The compound combines a nitrile group with an ethynylbenzoyl moiety, which introduces unique electronic and steric properties. For instance, compounds like 4-(pyridin-4-ylcarbonyl)benzonitrile () share a similar backbone, where the benzoyl group is substituted with heteroaromatic or alkyne functionalities . The ethynyl group in the target compound likely enhances conjugation and reactivity, making it relevant for applications in organic electronics or medicinal chemistry.
Properties
CAS No. |
214548-26-2 |
|---|---|
Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(3-ethynylbenzoyl)benzonitrile |
InChI |
InChI=1S/C16H9NO/c1-2-12-4-3-5-15(10-12)16(18)14-8-6-13(11-17)7-9-14/h1,3-10H |
InChI Key |
ASMPYMUVYMCKLY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3-ethynylbenzoyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method includes the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-ethynylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
Benzonitrile, 4-(3-ethynylbenzoyl)- has a wide range of applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in spectroscopic studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced coatings, dyes, and pesticides.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-ethynylbenzoyl)- involves its interaction with molecular targets through its nitrile and ethynyl groups. These functional groups can form coordination complexes with transition metals, which are useful in catalysis and synthetic chemistry . The compound’s ability to undergo various chemical reactions makes it a valuable tool in the study of reaction mechanisms and molecular interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of Benzonitrile, 4-(3-ethynylbenzoyl)- lies in its ethynylbenzoyl substituent. Comparisons with analogs reveal key differences in substituent effects:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitrile and carbonyl groups in the target compound are electron-withdrawing, contrasting with the electron-donating dimethylamino group in 4-[2-(4-dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile .
- Steric Effects : The ethynyl group introduces linear steric hindrance, unlike bulkier substituents like pyrazole or triazole rings in other analogs .
Photophysical Properties
Substituents significantly influence photophysical behavior:
- Charge-Transfer States: Compounds with nitro and dimethylamino groups (e.g., 4-[2-(4-dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile) exhibit twisted intramolecular charge-transfer (TICT) states, affecting fluorescence quantum yields .
- Solvent Effects : Polar solvents stabilize charge-transfer states, as seen in benzonitriles with rehybridized acceptors () .
The ethynyl group may alter excited-state dynamics by increasing rigidity or conjugation length.
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